Phthalic acid, methyl phenyl ester
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Overview
Description
Phthalic acid, methyl phenyl ester is an organic compound belonging to the class of phthalic acid esters. These esters are widely used in various industrial applications due to their unique chemical properties. This compound is synthesized from phthalic anhydride and methyl phenol through an esterification reaction. This compound is known for its role as a plasticizer, which enhances the flexibility and durability of plastic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic acid, methyl phenyl ester is typically synthesized through the esterification of phthalic anhydride with methyl phenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Phthalic anhydride+Methyl phenol→Phthalic acid, methyl phenyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to ensure high yield and efficiency. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phthalic acid, methyl phenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phthalic acid and methyl phenol.
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Hydrolysis: Phthalic acid and methyl phenol.
Oxidation: Phthalic acid and other oxidation products.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Phthalic acid, methyl phenyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used as a plasticizer in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism by which phthalic acid, methyl phenyl ester exerts its effects involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions. The exact pathways and molecular targets involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
Phthalic acid, methyl phenyl ester can be compared with other phthalic acid esters, such as:
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its methyl phenyl ester group provides a balance of hydrophobicity and reactivity, making it suitable for various applications where other phthalates may not be as effective.
Properties
CAS No. |
24923-62-4 |
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Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-O-methyl 2-O-phenyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H12O4/c1-18-14(16)12-9-5-6-10-13(12)15(17)19-11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
LRMNLUTUDDZZAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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